4-(Methoxymethyl)-3-nitrobenzoic acid

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Sourcing a regiospecific 4-methoxymethyl-3-nitrobenzoic acid scaffold often leads to isomer mixtures that confound SAR studies. This specific substitution pattern delivers a predictable dual-reactive handle for medchem derivatization. • Enables modular synthesis via nitro reduction to amine alongside free carboxylic acid coupling. • Referenced as a key precursor in kinase (MEK1/2) and PARP inhibitor patent literature. • Supplied with defined purity for route scouting and fragment-based library synthesis without regioisomer contamination.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 869186-74-3
Cat. No. B3161212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)-3-nitrobenzoic acid
CAS869186-74-3
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-15-5-7-3-2-6(9(11)12)4-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12)
InChIKeyRFJGLQUXKSWRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethyl)-3-nitrobenzoic acid Overview


4-(Methoxymethyl)-3-nitrobenzoic acid (C9H9NO5, MW 211.17 g/mol) is a para-methoxymethyl-substituted, meta-nitro-substituted benzoic acid derivative that functions as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research . The compound is characterized by its dual-reactive framework: the carboxylic acid group provides a handle for esterification and amidation, while the nitro group at the 3-position enables reduction to an amine or serves as an electron-withdrawing substituent that modulates both chemical reactivity and potential biological interactions . This specific substitution pattern (4-methoxymethyl, 3-nitro) distinguishes it from other regioisomers and analogs, offering a unique combination of steric and electronic properties for scaffold derivatization [1].

Dual-reactive handle: carboxylic acid for coupling and meta-nitro for reduction
Defined substitution pattern enables regioisomer-controlled scaffold derivatization
Suited as synthetic intermediate in kinase and PARP inhibitor research

Structural Differentiators vs. Analogs


Substituting 4-(methoxymethyl)-3-nitrobenzoic acid with a simpler nitrobenzoic acid or a non-nitro analog would fundamentally alter the reactivity profile and downstream synthetic utility. The compound's unique 4-methoxymethyl, 3-nitro substitution pattern creates a specific electronic environment that cannot be replicated by 3-nitrobenzoic acid (lacking the methoxymethyl group), 4-(methoxymethyl)benzoic acid (lacking the nitro group), or the regioisomeric 3-(methoxymethyl)-4-nitrobenzoic acid . The methoxymethyl group at the para position provides both steric protection and a handle for further functionalization, while the meta-nitro group exerts a strong electron-withdrawing effect that enhances the carboxylic acid's acidity and influences the reactivity of the aromatic ring toward electrophilic substitution or reduction . These combined features are essential for applications in kinase and PARP inhibitor scaffolds, where the specific substitution pattern directly impacts target binding and synthetic accessibility .

!
Replacing with 3-nitrobenzoic acid or 4-(methoxymethyl)benzoic acid removes either the methoxymethyl handle or the nitro reduction site, altering downstream reactivity.
!
The regioisomer 3-(methoxymethyl)-4-nitrobenzoic acid positions nitro para, changing acidity and electronic effects; coupling and SAR outcomes may shift.
!
Simple nitrobenzoic acids lack the methoxymethyl steric/derivatization handle, limiting scaffold elaboration in kinase-targeted libraries.

Head-to-Head Analogs Comparison


Regioisomeric Acidity Comparison

The substitution pattern of 4-(methoxymethyl)-3-nitrobenzoic acid (para-methoxymethyl, meta-nitro) is a critical differentiator from its regioisomer 3-(methoxymethyl)-4-nitrobenzoic acid (meta-methoxymethyl, para-nitro). In nitrobenzoic acids, the para-nitro isomer exhibits greater acidity (pKa difference of approximately 0.5 units) compared to the meta-nitro isomer due to resonance stabilization of the carboxylate anion [1]. This regioisomeric shift alters the electronic properties of the carboxylic acid, affecting its reactivity in coupling reactions and its suitability as a building block in kinase inhibitor synthesis [2].

Acidity (pKa)
Class-level inference
Meta-nitro (this compound) pKa ~3.2–3.5
Para-nitro isomer ~0.5 units more acidic
Regioisomer-specific reactivity context
Inferred from nitrobenzoic acid class trends; verify in target conditions
Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Nitro Group Reactivity Impact

The presence of the nitro group at the 3-position in 4-(methoxymethyl)-3-nitrobenzoic acid fundamentally alters its reactivity compared to the non-nitro analog 4-(methoxymethyl)benzoic acid (CAS 67003-50-3). The nitro group is a strong electron-withdrawing substituent (-M, -I effect) that increases the acidity of the benzoic acid moiety and activates the aromatic ring toward nucleophilic aromatic substitution . Additionally, the nitro group serves as a precursor to an amine via reduction, enabling downstream diversification into amide, sulfonamide, or diazonium derivatives .

Nitro group impact
Class-level inference
Nitro raises acidity ~1–1.5 pKa units
Enables reduction to amine for diversification
Supports broader synthetic derivatization
Class-level effect; confirm in specific synthetic route
Organic Synthesis Pharmaceutical Intermediate Reactivity Profile

Physicochemical Properties Comparison

4-(Methoxymethyl)-3-nitrobenzoic acid (MW 211.17 g/mol, C9H9NO5) differs significantly in molecular weight and elemental composition from simpler nitrobenzoic acids such as 3-nitrobenzoic acid (MW 167.12 g/mol, C7H5NO4) and 4-nitrobenzoic acid (MW 167.12 g/mol) . The addition of the methoxymethyl group (+44.05 g/mol) and the resulting molecular complexity may influence physicochemical properties such as solubility, LogP, and membrane permeability, which are critical considerations in fragment-based drug discovery and lead optimization [1].

MW difference
Cross-study comparable
+44.05 g/mol vs 3-/4-nitrobenzoic acid
Altered physicochemical profile for fragment elaboration
Solubility and LogP context may vary; data to verify
Drug Design ADME Properties Chemical Property Comparison

Synthetic Accessibility & Cost

While direct price and availability data for 4-(methoxymethyl)-3-nitrobenzoic acid is limited in public sources, its established role as a synthetic intermediate in kinase and PARP inhibitor research suggests a more mature supply chain compared to custom-synthesized analogs . Vendors typically offer this compound with purities of 95-98%, enabling immediate use in research without additional purification . This contrasts with less common regioisomers or more complex derivatives that may require multi-step synthesis, adding time and cost to procurement.

Commercial availability
Supporting evidence
≥95–98% purity, multiple vendor offerings
Reduced procurement risk
Vendor-dependent; verify lead time and batch purity
Chemical Procurement Supply Chain Cost Analysis

Key Application Scenarios


PARP & Kinase Inhibitor Scaffold Synthesis

4-(Methoxymethyl)-3-nitrobenzoic acid serves as a critical building block in the synthesis of PARP inhibitors and kinase-targeting therapeutics . Its 3-nitro group can be reduced to an amine, which is subsequently functionalized to generate key pharmacophores. The methoxymethyl group at the 4-position provides both steric bulk and a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in lead optimization. This compound's substitution pattern is specifically referenced in patent literature as a precursor to bioactive molecules targeting MEK1/2 and other kinases [1].

Fragment-Based Drug Discovery

The compound's moderate molecular weight (211.17 g/mol) and balanced hydrophilicity make it a suitable fragment for fragment-based drug discovery (FBDD) campaigns . The carboxylic acid group allows for facile conjugation to linkers or solid supports, while the nitro group serves as a 'masked' amine that can be unveiled post-conjugation. This dual functionality is particularly valuable in the synthesis of chemical probes for target identification and validation [1].

Nitroaromatic Intermediate Scale-Up

As an intermediate with a defined substitution pattern, 4-(methoxymethyl)-3-nitrobenzoic acid is employed in route scouting for the synthesis of more complex drug candidates . Its reactivity profile (nitro group reduction, carboxylic acid coupling) is well-understood, enabling predictable scale-up. The compound's stability under standard storage conditions (solid, protected from light) facilitates handling in multi-step synthetic sequences [1].

Reference Standard for Impurity Profiling

Given its well-defined chemical identity (CAS 869186-74-3) and availability at high purity (≥95-98%), 4-(methoxymethyl)-3-nitrobenzoic acid can serve as a reference standard or system suitability compound in analytical methods development for nitroaromatic impurities in pharmaceutical substances . Its distinct retention time and UV absorption profile make it suitable for HPLC method validation and impurity tracking in drug substance manufacturing [1].

Application
Selection Property
Validation Focus
Kinase & PARP inhibitor scaffold synthesis
Nitro-to-amine reduction handle, methoxymethyl steric group
Reactivity and SAR exploration in research models
Fragment-based drug discovery
Carboxylic acid linker conjugation, masked amine functionality
Fragment elaboration and target-engagement probe synthesis
Nitroaromatic intermediate scale-up
Well-defined reduction/coupling reactivity, stable solid form
Route scouting and scale-up predictability
Reference standard for impurity profiling
High purity, distinct UV/HPLC retention profile
Analytical method validation and impurity tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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